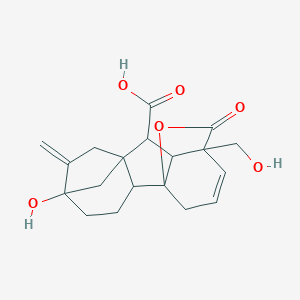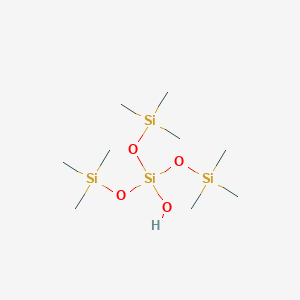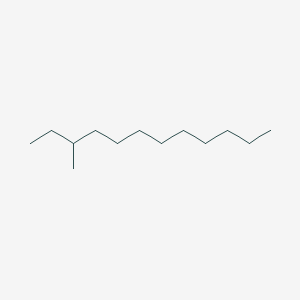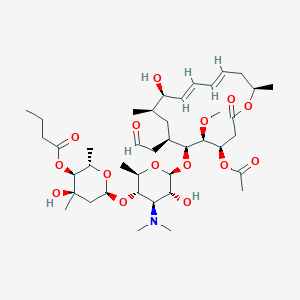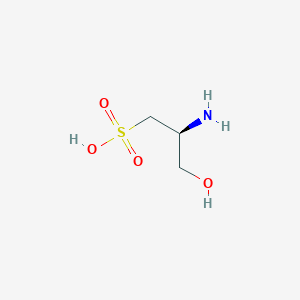
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid, commonly known as taurine, is an amino acid that is found abundantly in the human body. It was first discovered in ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is a non-protein amino acid, which means that it is not used to build proteins in the body. Instead, it serves a number of important functions in the body, including regulating the nervous system, maintaining the health of the heart and eyes, and supporting the immune system.
Aplicaciones Científicas De Investigación
Buffering Agent in Biological Systems :
- It is used for pH control as a standard buffer in the physiological pH region. For instance, its structural relative, TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), functions effectively in the pH range of 7.7–9.1 (Taha & Lee, 2010).
- Additionally, studies on complex formation of Cr(III) ion with various biological pH buffers including TAPS highlight its significance in understanding metal ion interactions in biological systems (Taha, Gupta, & Lee, 2011).
Molecular Dynamics in Organic Solids :
- Research involving variable-temperature 17O NMR studies on sulfonic acids, including homotaurine (3-aminopropane-1-sulfonic acid), provides insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of these compounds at the molecular level (Kong et al., 2012).
Chemical Synthesis and Catalysis :
- The compound has been utilized in the synthesis of novel ionic liquids, such as 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, which demonstrated efficient catalytic activity and remarkable biodegradability potential (Honarmand, Tzani, & Detsi, 2018).
- Its derivatives have also been used in the design and preparation of hydrophobic mesoporous biochar for acid-catalyzed reactions, showing high catalytic efficiency (Zhong et al., 2019).
Pharmaceutical Applications :
- In pharmaceutical research, compounds like 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, synthesized from similar sulfonic acids, have been explored for their potential as GABAB receptor antagonists (Hughes & Prager, 1997).
Environmental Applications :
- Sulfonated thin-film composite nanofiltration membranes, utilizing derivatives of sulfonic acids, have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities (Liu et al., 2012).
Propiedades
Número CAS |
16421-58-2 |
|---|---|
Nombre del producto |
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid |
Fórmula molecular |
C3H9NO4S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO4S/c4-3(1-5)2-9(6,7)8/h3,5H,1-2,4H2,(H,6,7,8)/t3-/m0/s1 |
Clave InChI |
IISXMZMYCYNVES-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](CS(=O)(=O)O)N)O |
SMILES |
C(C(CS(=O)(=O)O)N)O |
SMILES canónico |
C(C(CS(=O)(=O)O)N)O |
Sinónimos |
2-amino-3-hydroxy-1-propane sulfonic acid cysteinolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



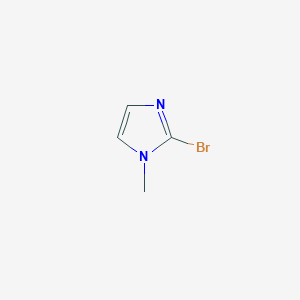
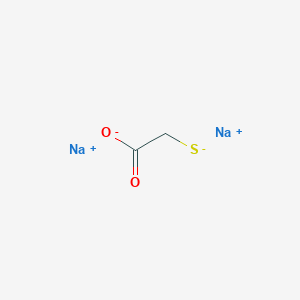
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)



![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
